Cas no 78249-43-1 ( )

  structure
  structure
Product Name: 
CAS No:78249-43-1
MF:C21H21NO6
MW:383.39454627037
CID:984144
PubChem ID:100176
Update Time:2025-04-20

  Chemical and Physical Properties

Names and Identifiers

    • 1,2-(Methylenedioxy)-1,2-demethylcolchicine
    • (-)-1,2-(Methylenedioxy)-1,2-didemethoxycolchicine
    • 1,2-(methylenedioxy)-1,2-dimethylcolchicine
    • AC1L2O87
    • AC1Q6OFK
    • Acetamide, N-(6,7,8,10-tetrahydro-4,11-dimethoxy-10-oxoheptaleno(1,2-e)-1,3-benzodioxol-8-yl)-, (S)-
    • AR-1J8699
    • cornigerine
    • LS-10243
    • n-(4,11-dimethoxy-10-oxo-6,7,8,10-tetrahydroheptaleno[1',2':3,4]benzo[1,2-d][1,3]dioxol-8-yl)acetamide
    • NSC355636
    • 78249-43-1
    • N-(4,11-Dimethoxy-10-oxo-6,7,8,10-tetrahydroheptaleno[1,2-e][1,3]benzodioxol-8-yl)acetamide, (S)-
    • NSC-355636
    • RTZOCCKNBIQGFS-UHFFFAOYSA-N
    • NSC 355636
    • Colchicine, 3,4-didemethoxy-3,4-(methylenedioxy)-
    •  
    • Inchi: 1S/C21H21NO6/c1-11(23)22-15-6-4-12-8-18(26-3)20-21(28-10-27-20)19(12)13-5-7-17(25-2)16(24)9-14(13)15/h5,7-9,15H,4,6,10H2,1-3H3,(H,22,23)
    • InChI Key: RTZOCCKNBIQGFS-UHFFFAOYSA-N
    • SMILES: O1COC2=C(C=C3C(=C12)C1=CC=C(C(C=C1C(CC3)NC(C)=O)=O)OC)OC

Computed Properties

  • Exact Mass: 383.13688739g/mol
  • Monoisotopic Mass: 383.13688739g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 3
  • Complexity: 754
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 83.1Ų

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